molecular formula C17H19NO2 B261448 N-benzyl-2-(3-methylphenoxy)propanamide

N-benzyl-2-(3-methylphenoxy)propanamide

Cat. No.: B261448
M. Wt: 269.34 g/mol
InChI Key: ADDINUHCMMUVGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-2-(3-methylphenoxy)propanamide is a synthetic amide derivative characterized by a benzyl group attached to the nitrogen atom and a 3-methylphenoxy substituent at the second carbon of the propanamide backbone. The compound’s structural flexibility allows for modifications that influence solubility, bioavailability, and target selectivity, making it a scaffold of interest in medicinal chemistry.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

N-benzyl-2-(3-methylphenoxy)propanamide

InChI

InChI=1S/C17H19NO2/c1-13-7-6-10-16(11-13)20-14(2)17(19)18-12-15-8-4-3-5-9-15/h3-11,14H,12H2,1-2H3,(H,18,19)

InChI Key

ADDINUHCMMUVGF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OC(C)C(=O)NCC2=CC=CC=C2

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Anticonvulsant Activity : The addition of a 2,5-dioxopyrrolidin group (e.g., compounds 4, 5, 8, 9 in ) enhances anticonvulsant potency, with ED50 values ranging from 48–95 mg/kg in the maximal electroshock (MES) test .
  • Bioisosteric Replacements: Replacing the phenoxy group with dioxopyrrolidin ( vs.
  • Peptidomimetic Derivatives : Compounds like 14 () incorporate indole and acrylamide moieties, enabling protease inhibition, a property absent in simpler benzylpropanamides.

Pharmacological Efficacy and Selectivity

  • Anticonvulsant ED50 Values :

    • N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (Compound 4) : ED50 = 63 mg/kg (MES test) .
    • N-(2-Chlorobenzyl)-analog (Compound 5) : ED50 = 48 mg/kg, indicating enhanced potency with electron-withdrawing substituents .
    • N-(3-Fluorobenzyl)-analog (Compound 9) : ED50 = 95 mg/kg, suggesting steric or electronic effects reduce efficacy compared to chlorinated analogs .
  • Analgesic Activity :

    • Compounds 4 , 5 , and 9 reduced pain responses in the hot-plate test by 30–50% at ED50 doses, correlating with anticonvulsant potency .
  • Enzyme Inhibition :

    • Peptidomimetic derivatives (e.g., 14 , 15 ) inhibit SARS-CoV-2 cathepsin-L and main protease (Mpro) at IC50 values of 1–10 μM, leveraging extended hydrophobic interactions from indole and benzyl groups .

Physicochemical Properties

  • Chlorine or fluorine substituents (e.g., 4-chloro-3-methylphenoxy in ) further elevate logP but may reduce aqueous solubility.
  • Hydrogen Bonding :

    • Dioxopyrrolidin-containing analogs () exhibit stronger hydrogen-bond acceptor capacity due to carbonyl groups, aiding target binding in CNS disorders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.